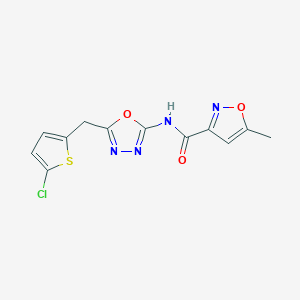

![molecular formula C19H17N3O2 B2869854 isopropyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate CAS No. 868145-83-9](/img/structure/B2869854.png)

isopropyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

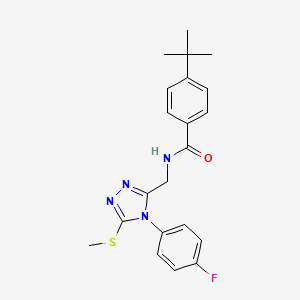

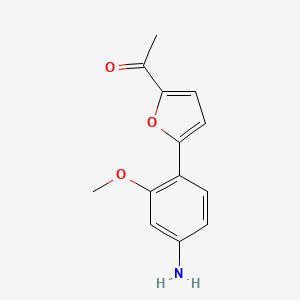

Isopropyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate is a chemical compound that belongs to the class of indoloquinoxalines . Indoloquinoxalines are known for their wide range of biological properties .

Synthesis Analysis

The synthesis of indoloquinoxalines often involves the condensation of isatin or 5-nitroisatin with o-phenylenediamine . For instance, a series of new 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones was synthesized by reacting various 6H-indolo[2,3-b]quinoxalines with 4-substituted 2-bromophenylethan-1-ones in a DMSO–K2CO3 system .Molecular Structure Analysis

The molecular structure of 6H-indolo[2,3-b]quinoxalin-6-ylacetic acid, a related compound, has been reported with the InChI code 1S/C16H11N3O2/c20-14(21)9-19-13-8-4-1-5-10(13)15-16(19)18-12-7-3-2-6-11(12)17-15/h1-8H,9H2,(H,20,21) .Chemical Reactions Analysis

In the synthesis of indoloquinoxalines, the alkylation of the title compounds with dimethyl sulfate gives the corresponding quaternary salts which are converted to perchlorates and oxidized with potassium hexacyanoferrate(III) to previously unknown 5-methyl-6H-indolo[2,3-b]quinoxalin-3-one and its 9-nitro derivative .Physical And Chemical Properties Analysis

The physical and chemical properties of indoloquinoxalines can vary depending on the specific compound and its substituents. For instance, the molecular weight of 6H-indolo[2,3-b]quinoxalin-6-ylacetic acid is reported to be 277.28 .科学的研究の応用

Synthesis of Heterocyclic Compounds

Indoloquinoxalines are a widespread class of heterocyclic compounds that attract significant attention of researchers due to their many applications in materials science and medicinal chemistry . The synthesis of indolo [2,3-b]quinoxaline derivatives has been published over the previous decade .

Optoelectronic Devices

Many indolo [2,3-b]-quinoxaline derivatives are used in various optoelectronic devices as sensitizers, semiconductors, light-emitting and sensor materials . The opto-electrochemical studies and high thermal stability of these molecules indicate their potential application as solid-state emissive, ambipolar materials in optoelectronic devices .

Antiviral Activity

The mono and dicationic derivatives of 6H-indolo[2,3-b]quinoxaline demonstrated an excellent antiviral effect against human CMV, HSV-1 and VZV through intercalation of DNA between the nucleobases .

Antitumor Activity

The indolo [2,3-b]quinoxaline framework is a common structural motif in numerous biologically active compounds that exhibit antitumor activity . Similar in stereochemistry of their basic skeleton to a naturally occurring alkaloid ellipticine, which is a known antitumor agent .

Antidiabetic Activity

Indolo [2,3-b]quinoxaline derivatives are also known to exhibit antidiabetic activity .

DNA Duplex Stabilization

6H-Indolo [2,3-b]quinoxalines are reported to show DNA duplex stabilization . The thermal stability of the intercalated complex (DNA and 6H-indolo [2,3-b]quinoxaline derivatives) is an important parameter for the elucidation of anticancer, antiviral and other activities .

Cytotoxicity

A series of new 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo [2,3-b]quinoxa-line derivatives is synthesized by a simple multi-step protocol starting from isatin . These compounds are screened against lung (A-549), cervical (HeLa), and prostate (DU-145) human cancer cell lines to evaluate their cytotoxic effect .

DNA and Protein Interacting Scaffold

6H-Indolo[2,3-b]Quinoxalines are reported to be important DNA-intercalating agents with both antiviral and cytotoxic properties . They are considered to be powerful pharmacophores on their own, incorporated into a single molecule .

作用機序

The mechanism of pharmacological action exerted by indoloquinoxalines is predominantly DNA intercalation . The thermal stability of the intercalated complex (DNA and 6H-indolo[2,3-b]quinoxaline derivatives) is an important parameter for the elucidation of anticancer, antiviral, and other activities .

Safety and Hazards

将来の方向性

Given the wide range of biological properties exhibited by indoloquinoxalines, there is a need to prepare more new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . Future research could focus on synthesizing new derivatives and studying their chemical behavior .

特性

IUPAC Name |

propan-2-yl 2-indolo[3,2-b]quinoxalin-6-ylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-12(2)24-17(23)11-22-16-10-6-3-7-13(16)18-19(22)21-15-9-5-4-8-14(15)20-18/h3-10,12H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGHLUBSYZITHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,4S)-1-[(E)-2-Phenylethenyl]sulfonylpyrrolidine-3,4-diol](/img/structure/B2869774.png)

![4-Chloro-12-(4-fluorobenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2869779.png)